molecular formula C11H17Cl2N3O2 B1381885 6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1803594-10-6

6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No. B1381885
CAS RN: 1803594-10-6
M. Wt: 294.17 g/mol
InChI Key: RYIRUOMKUVYZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1803594-10-6 . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-aminopiperidin-1-yl)nicotinic acid dihydrochloride . The InChI code is 1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 294.18 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of various pharmaceutical agents. Its structure, featuring both a piperidine and a pyridine ring, is commonly found in molecules with significant biological activity . The presence of the amino group allows for further functionalization, making it a valuable precursor in drug discovery and development.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized in the construction of complex organic molecules. Its reactivity enables the formation of diverse chemical bonds, facilitating the creation of novel compounds with potential applications in different branches of chemistry .

Pharmacology

In pharmacological research, the compound’s derivatives are explored for their potential therapeutic effects. Piperidine derivatives are known to exhibit a wide range of biological activities, which include acting as central nervous system stimulants, antihypertensives, and antidiabetics .

Nanotechnology

The application of this compound in nanotechnology is still an emerging field. Its potential lies in the modification of surfaces or the creation of nanostructures that could be used for drug delivery systems or as part of nanoscale devices .

Polymer Science

In polymer science, the compound can be incorporated into polymers to impart specific properties such as enhanced durability or chemical resistance. Its incorporation into polymer chains could lead to materials with novel properties suitable for industrial applications .

Biological Activity Studies

This compound is also used in studies to understand its biological activity profile. Research into its interaction with biological systems can provide insights into the design of new drugs with improved efficacy and reduced side effects .

Neuropharmacology

Given its structural similarity to known neurotransmitter analogs, this compound may be used in neuropharmacology to study neural pathways and disorders. It could serve as a lead compound for the development of new neuroactive drugs .

Enzyme Inhibition

The compound’s ability to interact with enzymes makes it a candidate for the study of enzyme inhibition, which is a crucial aspect of drug development for diseases where enzyme regulation plays a significant role .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRUOMKUVYZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.